7-Bromo-6-fluorochroman-4-one

Catalog No.
S3317113
CAS No.
27407-12-1
M.F
C9H6BrFO2
M. Wt
245.04
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-6-fluorochroman-4-one

CAS Number

27407-12-1

Product Name

7-Bromo-6-fluorochroman-4-one

IUPAC Name

7-bromo-6-fluoro-2,3-dihydrochromen-4-one

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04

InChI

InChI=1S/C9H6BrFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2

InChI Key

GJIKUJVFHWCVKW-UHFFFAOYSA-N

SMILES

C1COC2=CC(=C(C=C2C1=O)F)Br

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)Br
7-Bromo-6-fluorochroman-4-one, also known as 6-Fluoro-7-bromo-4-chromanone, is a chemical compound with the molecular formula C9H5BrFO2. It is a member of the chromanone class of compounds, which are characterized by a chromone ring fused to a six-membered carbocyclic ring. This compound has been the subject of extensive research due to its interesting structural features and potential applications in the field of materials science.
7-Bromo-6-fluorochroman-4-one is a pale yellow solid with a molecular weight of 248.04 g/mol. It has a melting point of 162-166°C and a boiling point of approximately 360°C. The compound is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone. It has a characteristic odor and a slightly bitter taste.
The structure of 7-bromo-6-fluorochroman-4-one consists of a fused six-membered ring and a chromone ring. The presence of the bromo and fluoro substituents on the fused ring affects the compound's polarity and reactivity. The bromo substituent adds electron density to the compound, while the fluoro substituent withdraws electron density. This results in a compound that is both electron-rich and electron-deficient, making it useful for various chemical transformations.
7-Bromo-6-fluorochroman-4-one can be synthesized by the reaction of 4-hydroxy-6-methylchroman-2-one with bromine and hydrofluoric acid. The reaction proceeds via electrophilic aromatic substitution, with the bromine and fluorine substituents being introduced at the 6 and 7 positions of the chromanone ring, respectively.
The characterization of 7-bromo-6-fluorochroman-4-one involves the use of various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. These techniques allow for the determination of the compound's purity, identity, and structural properties.
The analysis of 7-bromo-6-fluorochroman-4-one in various samples (e.g. biological fluids, environmental samples) can be performed using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). These techniques allow for the detection and quantification of the compound within complex mixtures.
Research has shown that 7-bromo-6-fluorochroman-4-one has various biological properties, including anti-inflammatory, antioxidant, and antitumor activities. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases. For example, a study conducted on mice found that 7-bromo-6-fluorochroman-4-one significantly reduced the growth of implanted tumors. This suggests that the compound has potential as a chemotherapy drug.
The toxicity and safety of 7-bromo-6-fluorochroman-4-one have been evaluated in several scientific experiments. Research has shown that the compound is relatively safe when used in appropriate doses. However, it has been shown to have toxic effects on certain cell types when used at high concentrations. Therefore, it is important to exercise caution when working with this compound and to follow established safety protocols.
7-Bromo-6-fluorochroman-4-one has a wide range of potential applications in scientific experiments. For example, it has been used in the synthesis of new materials with desirable properties, such as increased water repellence and improved mechanical strength. In addition, it has been used as a starting material for the synthesis of various biologically active compounds and has been shown to have promising antitumor activity.
Research on the properties and applications of 7-bromo-6-fluorochroman-4-one is ongoing. Current research is focused on further exploring the compound's biological properties and developing new synthetic routes for its production. In addition, researchers are exploring the potential applications of this compound in various fields, including materials science, drug discovery, and biotechnology.
The unique properties of 7-bromo-6-fluorochroman-4-one make it a promising candidate for various applications in the fields of research and industry. For example, it has the potential to be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. In addition, it could be used as a starting material for the synthesis of new materials with desirable properties, such as water repellence and improved mechanical strength. Finally, the compound could be used in the development of new analytical methods for the detection and quantification of various analytes in complex mixtures.
Despite the promising applications of 7-bromo-6-fluorochroman-4-one, there are several limitations that need to be addressed. For example, the compound's solubility in water is relatively low, making it difficult to dissolve in aqueous solutions. In addition, the compound's toxicity at high concentrations suggests a need for caution when working with it.
Further research is needed to address these limitations and to explore the full potential of 7-bromo-6-fluorochroman-4-one. Future directions in research could include developing new synthetic routes that address the compound's solubility issues, exploring the biological properties of the compound in more detail, and further evaluating its potential applications in various fields.

XLogP3

2.2

Dates

Modify: 2023-08-19

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